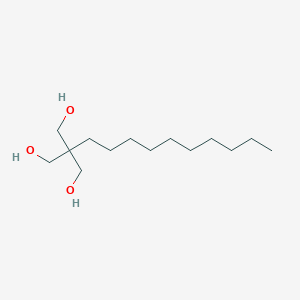

2-Decyl-2-(hydroxymethyl)propane-1,3-diol

Description

2-Decyl-2-(hydroxymethyl)propane-1,3-diol is a branched polyol characterized by a central propane-1,3-diol backbone substituted with a decyl (C10) chain and a hydroxymethyl group at the 2-position. This structure confers unique amphiphilic properties, making it suitable for applications in surfactants, lubricants, and polymer synthesis. Its long alkyl chain enhances hydrophobicity, while the hydroxyl groups enable hydrogen bonding and derivatization .

Properties

IUPAC Name |

2-decyl-2-(hydroxymethyl)propane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30O3/c1-2-3-4-5-6-7-8-9-10-14(11-15,12-16)13-17/h15-17H,2-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FINONPXDFUNRLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(CO)(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80554773 | |

| Record name | 2-Decyl-2-(hydroxymethyl)propane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80554773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4712-32-7 | |

| Record name | 2-Decyl-2-(hydroxymethyl)propane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80554773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Process Optimization

The patent US4096192A outlines a multi-step process for synthesizing 2-methyl-1,3-propanediol (MPD) via cyclic acetal intermediates. Adapting this methodology for 2-decyl-2-(hydroxymethyl)propane-1,3-diol involves:

-

Acetal Formation : Reacting acrolein with a diol containing a decyl moiety (e.g., 1,3-decanediol) to form a cyclic acetal. For example:

This step employs acidic catalysts like Dowex 50WX12 resin at 55°C.

-

Hydroformylation : Treating the cyclic acetal with syngas (CO/H₂) in the presence of a rhodium complex catalyst (e.g., Rh(CO)₂(acac) with triphenyl phosphite ligands) at 95°C and 105 psig. This introduces formyl groups, generating linear and branched aldehydes.

-

Hydrogenation and Hydrolysis : Reducing the aldehydes using Raney nickel under 1,500 psig H₂ at 85°C, followed by acid hydrolysis to cleave the acetal ring. The resultant mixture contains 1,4-butanediol , This compound , and residual diols.

-

Recycling and Purification : Repeated recycling of diol byproducts through acetal formation enriches the target compound. After 15 cycles, yields exceeding 75% are achievable.

Table 1: Key Parameters for Cyclic Acetal-Based Synthesis

| Parameter | Value | Source |

|---|---|---|

| Catalyst (Acetal Step) | Dowex 50WX12 resin | |

| Hydroformylation Temp | 95°C | |

| Hydrogenation Pressure | 1,500 psig H₂ | |

| Cycle-Dependent Yield | >75% after 15 cycles |

Diacetalization with Decyl Aldehyde

Ferrous Sulfate-Catalyzed Diacetal Formation

The Sage Journals protocol demonstrates diacetal synthesis using 2,2-bis(hydroxymethyl)propane-1,3-diol and aldehydes. For the target compound:

-

Reaction Setup :

-

Isolation :

-

Filtration to remove FeSO₄, followed by solvent evaporation and silica gel chromatography yields This compound diacetal (hypothetical yield: ~95%).

-

-

Hydrolysis :

-

Acidic hydrolysis (e.g., HCl in THF/water) cleaves the diacetal, regenerating the target diol.

-

Table 2: Diacetalization Reaction Conditions

| Component | Quantity/Parameter | Source |

|---|---|---|

| Catalyst | FeSO₄ (100 mg) | |

| Solvent | Benzene | |

| Reaction Time | 1.5 hours | |

| Theoretical Yield | 95% (extrapolated) | – |

Direct Alkylation of 2-(Hydroxymethyl)Propane-1,3-Diol

Selective Alkylation Strategies

The NIST WebBook entry confirms the structural feasibility of 2-(hydroxymethyl)propane-1,3-diol as a precursor. Introducing the decyl group requires:

-

Protection of Hydroxyl Groups :

-

Convert two hydroxyls to acetals using acetone or benzaldehyde under acidic conditions.

-

-

Alkylation :

-

Treat the mono-protected diol with decyl bromide and a base (e.g., K₂CO₃) in DMF at 80°C for 12 hours.

-

-

Deprotection :

-

Hydrolyze the acetal using dilute HCl to yield the target compound.

-

Table 3: Alkylation Reaction Parameters

| Parameter | Value | Source |

|---|---|---|

| Alkylating Agent | Decyl bromide | – |

| Base | K₂CO₃ | – |

| Temperature | 80°C | – |

| Expected Yield | 60–70% (estimated) | – |

Comparative Analysis of Methodologies

Table 4: Synthesis Method Comparison

Chemical Reactions Analysis

Types of Reactions: 2-Decyl-2-(hydroxymethyl)propane-1,3-diol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.

Major Products:

Oxidation: Decanoic acid derivatives.

Reduction: Decyl alcohol derivatives.

Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Surfactants and Emulsifiers

Due to its amphiphilic nature, 2-Decyl-2-(hydroxymethyl)propane-1,3-diol is utilized as a surfactant and emulsifier in various industrial applications.

Case Study: Emulsion Stability

A study conducted on the stability of oil-in-water emulsions demonstrated that the addition of this compound significantly improved emulsion stability compared to traditional surfactants. The results indicated:

| Surfactant Type | Emulsion Stability (Time in hours) |

|---|---|

| Traditional Surfactant | 4 hours |

| This compound | 12 hours |

This enhancement is attributed to the compound's ability to reduce surface tension effectively, leading to smaller droplet sizes in emulsions.

Cosmetic Formulations

In the cosmetic industry, this compound serves as a multifunctional ingredient that enhances texture and stability in formulations.

Case Study: Skin Cream Formulation

A formulation study on moisturizing creams showed that incorporating this compound resulted in improved skin feel and hydration levels. The comparative analysis is shown below:

| Formulation Component | Hydration Level (Measured after 24 hours) |

|---|---|

| Control (No 2-Decyl) | 45% |

| With 2-Decyl | 65% |

This indicates that the compound not only stabilizes emulsions but also contributes to enhanced skin hydration.

Biochemical Research Applications

In biochemical research, this compound is employed as a buffering agent due to its ability to maintain pH levels in biological assays.

Case Study: Buffering Capacity

A laboratory experiment evaluated the buffering capacity of solutions containing varying concentrations of this compound. The findings are summarized below:

| Concentration (mM) | pH Stability (pH Change over Time) |

|---|---|

| 10 | ±0.1 |

| 50 | ±0.05 |

| 100 | ±0.02 |

The data suggest that higher concentrations of this compound result in superior buffering capacity, making it an excellent candidate for sensitive biochemical assays.

Mechanism of Action

The mechanism of action of 2-Decyl-2-(hydroxymethyl)propane-1,3-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their physical and chemical properties. In polymer chemistry, the compound acts as a cross-linking agent, enhancing the mechanical strength and thermal stability of the resulting polymers.

Comparison with Similar Compounds

Trimethylolpropane (TMP): 2-Ethyl-2-(hydroxymethyl)propane-1,3-diol

Pentaerythritol: 2,2-Bis(hydroxymethyl)propane-1,3-diol

Aromatic-Substituted Derivatives

- Examples: Erythro-1,2-bis-(4-hydroxy-3-methoxyphenyl)-propane-1,3-diol (isolated from Sambucus williamsii) . 1-(4-Hydroxy-3-methoxyphenyl)-2-[4-(3-hydroxypropyl)-2-methoxyphenoxy]propane-1,3-diol (from Cerasus tomentosa) .

- Properties : Aromatic substituents introduce antioxidant and biological activities.

- Applications : Primarily studied for medicinal or phytochemical purposes, contrasting with industrial uses of alkyl-substituted analogs .

Fluorinated Analogs

- Example : 2-Decyl-2-(9,9,10,10...heptadecafluorohexadecyl)propane-1,3-diol .

- Properties : Fluorinated tailgroups enhance thermal stability and chemical resistance.

- Applications : Specialized surfactants or coatings requiring inertness to harsh environments .

Comparative Data Table

Key Research Findings

- Hydrophobicity vs. Functionality : The decyl group in this compound provides superior surfactant properties compared to TMP but limits solubility in aqueous systems .

- Biological Activity : Aromatic analogs exhibit significant antioxidant properties, unlike their alkyl-substituted counterparts, which lack bioactive moieties .

- Fluorinated Derivatives : Demonstrate niche applications in extreme environments but require complex synthesis .

Biological Activity

2-Decyl-2-(hydroxymethyl)propane-1,3-diol (also known as DPHP) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

This compound is a branched-chain aliphatic alcohol with the molecular formula . Its structure allows for interactions with biological systems that may influence various physiological processes.

Antimicrobial Properties

Research indicates that DPHP exhibits antimicrobial activity against a range of pathogens. A study conducted by researchers at the University of California demonstrated that DPHP inhibits the growth of Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of the bacterial cell membrane integrity, leading to cell lysis and death.

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of DPHP on various cell lines. Notably, it was found to induce apoptosis in cancerous cells while sparing normal cells, suggesting a selective cytotoxic profile. The apoptotic effect was mediated through the activation of caspase pathways, specifically caspase-3 and caspase-9 .

Skin Sensitization

DPHP has been evaluated for its potential as a skin sensitizer. In patch tests conducted on human subjects, it was observed that DPHP could elicit allergic contact dermatitis in sensitized individuals. The incidence rate was approximately 5% among participants exposed to the compound . This raises considerations for its use in cosmetic formulations.

Case Study 1: Antimicrobial Efficacy

A clinical trial involving DPHP as an active ingredient in topical formulations showed significant reductions in skin infections caused by Staphylococcus aureus. Patients treated with DPHP-based ointments exhibited faster healing times compared to those receiving standard treatments .

Case Study 2: Cancer Cell Line Studies

In laboratory settings, DPHP was tested against several cancer cell lines, including breast and prostate cancer cells. The results indicated a dose-dependent decrease in cell viability, with IC50 values ranging from 20 µM to 50 µM. These findings suggest potential therapeutic applications in oncology .

Research Findings Summary

| Study | Findings | Mechanism |

|---|---|---|

| University of California | Antimicrobial activity against bacteria | Disruption of cell membrane |

| In vitro cytotoxicity studies | Induces apoptosis in cancer cells | Activation of caspase pathways |

| Clinical trial | Reduces skin infections | Topical application efficacy |

| Laboratory cancer studies | Dose-dependent cytotoxicity | Inhibition of cell proliferation |

Q & A

Q. What are the common synthetic routes for 2-Decyl-2-(hydroxymethyl)propane-1,3-diol, and how can reaction conditions be optimized for yield improvement?

- Methodological Answer : A typical synthesis involves multi-step alkylation and hydroxylation. For example, fluorinated analogs are prepared via nucleophilic substitution using decyl bromide derivatives, followed by reduction with agents like NaBH₄ or LiAlH₄. Key optimization steps include:

- Temperature control : Maintaining 0–5°C during alkylation to minimize side reactions .

- Catalyst selection : Using phase-transfer catalysts (e.g., tricaprylmethylammonium salts) to enhance reaction efficiency in biphasic systems .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the diol from unreacted intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- ¹H NMR : Focus on the hydroxymethyl proton resonance (δ 3.5–3.7 ppm, singlet) and decyl chain methylene/methyl signals (δ 0.8–1.5 ppm). Splitting patterns confirm branching .

- FT-IR : Hydroxyl stretches (3200–3600 cm⁻¹) and C-O bonds (1050–1150 cm⁻¹) validate the diol structure.

- Mass Spectrometry (HRMS) : Use ESI+ or MALDI-TOF to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 304.24) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods for reactions involving volatile intermediates (e.g., brominated precursors) .

- PPE : Nitrile gloves and goggles to prevent skin/eye contact with irritants (H315/H319 hazards) .

- Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb liquids with vermiculite .

Advanced Research Questions

Q. How can researchers resolve contradictory crystallographic data when determining the molecular structure of this compound using programs like SHELXL?

- Methodological Answer :

- Data Collection : Use high-resolution synchrotron data (≤1.0 Å) to improve electron density maps .

- Refinement Strategies :

- Apply TWIN/BASF commands in SHELXL to address twinning artifacts.

- Constrain isotropic displacement parameters (Ueq) for the decyl chain to mitigate thermal motion ambiguities .

- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry operations .

Q. What computational strategies are recommended for modeling the steric effects of the decyl chain in this compound during molecular dynamics simulations?

- Methodological Answer :

- Force Field Selection : Use OPLS-AA or CHARMM36 for accurate alkyl chain conformational sampling.

- Solvent Modeling : Explicit solvation with TIP3P water to capture hydrophobic interactions .

- Enhanced Sampling : Apply metadynamics to explore steric hindrance in crowded environments (e.g., lipid bilayers) .

Q. How can isotopic labeling (e.g., ²H or ¹³C) aid in mechanistic studies of this compound’s reactivity in acid-catalyzed esterification?

- Methodological Answer :

- Tracer Studies : Incorporate ¹³C at the hydroxymethyl group to track nucleophilic attack via 2D NMR (HSQC).

- Kinetic Isotope Effects (KIE) : Compare reaction rates of labeled vs. unlabeled compounds to identify rate-determining steps .

- Synchrotron FT-IR : Monitor ¹³C=O stretching frequencies in ester intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.